molecular formula C18H19N3O2 B5568209 2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide

2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide

Cat. No.: B5568209
M. Wt: 309.4 g/mol
InChI Key: FITSLNLWSZDTJW-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties, showcasing the versatility of benzofuran derivatives in synthesizing compounds with potential antimicrobial properties (Idrees et al., 2020). These compounds are synthesized through cyclocondensation reactions, indicating the flexibility of benzofuran and pyrazole frameworks in creating structurally diverse molecules with potential biological activities.

Antitumor Activity

The design and synthesis of benzothiazole derivatives based on the pyrazole-3-carboxylic acid moiety have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This research demonstrates the therapeutic potential of compounds with benzofuran and pyrazole elements in cancer treatment, highlighting the importance of structural modifications to enhance biological stability and antitumor efficacy.

Molecular Docking and Cytotoxic Activity

A study on benzofuran-2-yl pyrazole pyrimidine derivatives revealed their synthesis from benzofuran-2-yl pyrazol-4-carbaldehyde through various cyclocondensation reactions (El-Zahar et al., 2011). The compounds exhibited cytotoxic activity against human liver carcinoma cell lines, underscoring the significance of pyrazole and benzofuran derivatives in developing antitumor agents.

Antimicrobial Screening

The antimicrobial potential of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives was investigated, revealing their efficacy against a range of pathogenic microorganisms (Idrees et al., 2019). This study highlights the utility of incorporating benzofuran and pyrazole moieties for developing compounds with potential antibacterial properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives show biological activities such as antibacterial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name

2-methyl-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-9-15-10-14(3-4-16(15)23-13)17(22)19-11-18(5-6-18)12-21-8-2-7-20-21/h2-4,7-10H,5-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSLNLWSZDTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.